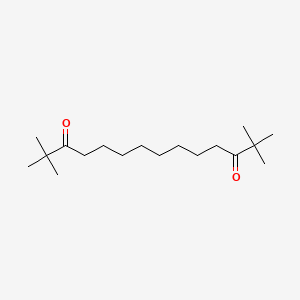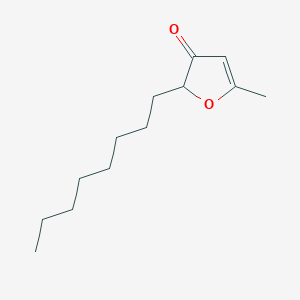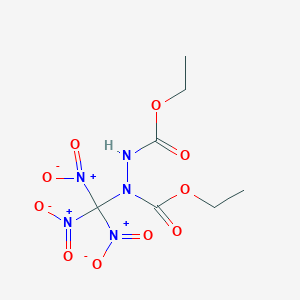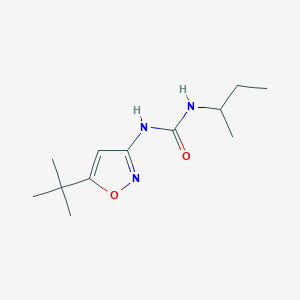
2,2,13,13-Tetramethyltetradecane-3,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,13,13-Tetramethyltetradecane-3,12-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethyltetradecane-3,12-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 2,2,13,13-tetramethyltetradecanedioic acid with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as distillation or recrystallization are often employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,13,13-Tetramethyltetradecane-3,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,2,13,13-Tetramethyltetradecane-3,12-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,13,13-Tetramethyltetradecane-3,12-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with similar chemical properties and applications.
2,2,13,13-Tetramethyltetradecanedioic acid: A related compound with carboxylic acid functional groups instead of ketones.
Uniqueness
Its diketone groups allow for a wide range of chemical transformations, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
54622-11-6 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2,2,13,13-tetramethyltetradecane-3,12-dione |
InChI |
InChI=1S/C18H34O2/c1-17(2,3)15(19)13-11-9-7-8-10-12-14-16(20)18(4,5)6/h7-14H2,1-6H3 |
Clé InChI |
ZZNBRQZJWMUXBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CCCCCCCCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)


